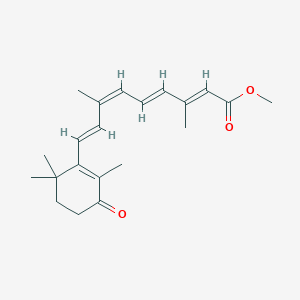

4-Keto 9-cis Retinoic Acid Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anti-Tumor Effects

The retinoid 9-cis RA, which is a metabolite of 4-Keto 9-cis Retinoic Acid Methyl Ester, has been reported to induce apoptosis in vitro and inhibit the growth of human neuroblastoma xenografts in vivo . However, the treatment with 9-cis RA at given dosage caused significant toxic side effects .

Neuroblastoma Treatment

Neuroblastoma, the most common extracranial solid tumor in children, may undergo spontaneous differentiation or regression. Retinoic acid regulates growth and differentiation of neuroblastoma cells in vitro, and has shown activity against human neuroblastomas in vivo .

Wound Healing

Experiments have established the wound epidermis as a source of retinoic acid for local cellular interactions in the blastema . This suggests that 9-cis RA could play a role in wound healing and tissue regeneration .

Cell Differentiation

9-cis-Retinoic acid is a vitamin A analog that inhibits cell proliferation and induces cell differentiation . It is an inhibitor of Cox-2 and an activator of RAR α, RAR β, RAR γ, and RXR .

Oligodendrocyte Precursor Cells Differentiation

9-cis-Retinoic acid acts as a ligand for retinoid X receptor gamma (RXRγ) for inducing oligodendrocyte precursor cells differentiation and remyelination .

Induction of Lymphangiogenesis

9-cis-Retinoic acid has been used to induce lymphangiogenesis in lymphatic endothelial cells .

Mecanismo De Acción

Target of Action

The primary targets of 4-Keto 9-cis Retinoic Acid Methyl Ester are retinoic acid receptors (RAR) and retinoid X receptors (RXR) . These receptors play a crucial role in regulating gene expression, cellular growth, and differentiation .

Mode of Action

4-Keto 9-cis Retinoic Acid Methyl Ester interacts with its targets by binding to both RAR and RXR . This binding activates the receptors, which in turn regulate the transcription of genes involved in cell proliferation and differentiation .

Biochemical Pathways

The compound affects the retinoid signaling pathway , which is involved in various biological processes, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision . The activation of RAR and RXR by the compound leads to changes in the expression of genes regulated by these receptors, thereby affecting the downstream effects of the retinoid signaling pathway .

Pharmacokinetics

It is known that the compound has a molecular weight of 32820 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 4-Keto 9-cis Retinoic Acid Methyl Ester’s action include the inhibition of cell proliferation and the induction of cell differentiation . These effects are primarily due to the compound’s interaction with RAR and RXR and its impact on the retinoid signaling pathway .

Propiedades

IUPAC Name |

methyl (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-15(8-7-9-16(2)14-20(23)24-6)10-11-18-17(3)19(22)12-13-21(18,4)5/h7-11,14H,12-13H2,1-6H3/b9-7+,11-10+,15-8-,16-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSFDGSDUILKPM-WNACIYAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)OC)\C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Keto 9-cis Retinoic Acid Methyl Ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)